molecular formula C16H16O B1265814 4-Phenylbutyrophenone CAS No. 5407-91-0

4-Phenylbutyrophenone

Cat. No. B1265814
CAS RN: 5407-91-0
M. Wt: 224.3 g/mol
InChI Key: GBUMEGLMTNAXOM-UHFFFAOYSA-N
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Description

4-Phenylbutyrophenone (4-PBP) is an alkylphenyl ketone that is used as a synthetic intermediate in the production of pharmaceuticals, fragrances, and other compounds. It is a colorless liquid with a sweet, floral odor and is soluble in most organic solvents. This compound has been studied extensively in the laboratory and has been found to have a variety of interesting properties and applications.

Scientific Research Applications

1. Spectroscopic and Quantum Computational Studies

4-Phenylbutyrophenone (4PBP) has been studied using density functional theory and vibrational spectroscopic studies. These analyses help in understanding its structure, physiochemical parameters, and biological behaviors. The compound's functional groups and properties are elucidated using FT-IR, FT-Raman, and NMR methods. Its stability, inter- and intramolecular charge transfer, and reactive areas are examined through various analyses, including Fukui function analysis and molecular electrostatic potential diagrams. The study also compares 4PBP with the antipsychotic drug melperone, analyzing electronic transitions and thermal stability. Molecular docking supports 4PBP's potential as a neuroleptic agent, indicated by its low binding energy value with target proteins (Raajaraman, Sheela, & Muthu, 2021).

2. Neuroprotective Effects in Cerebral Ischemic Injury

Sodium 4-phenylbutyrate (4-PBA) demonstrates neuroprotective effects against cerebral ischemic injury. In mouse models of hypoxia-ischemia, pre- or post-treatment with 4-PBA reduced infarction volume, hemispheric swelling, apoptosis, and improved neurological status. It suppressed endoplasmic reticulum (ER)-mediated apoptosis and inhibited inflammatory markers in primary cultured glial cells. These findings suggest that 4-PBA can act as a chemical chaperone, offering a novel approach for stroke treatment (Qi et al., 2004).

3. Therapeutic Effects in Maintaining Proteostasis

4-Phenylbutyric acid (4-PBA) is effective in preventing misfolded protein aggregation and alleviating ER stress. It helps in maintaining proteostasis, crucial for cellular health. The compound activates the unfolded protein response, a molecular repair response to restore ER and cellular proteostasis. Its potential in various pathologies is due to its ability to fold proteins in the ER, attenuating the activation of the UPR (Kolb et al., 2015).

4. Application in Neurodegeneration and Cancer

4-Phenylbutyric acid shows promise in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s. It acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation, thus protecting against ER stress-induced neuronal cell death. The compound also exhibits inhibitory activity against histone deacetylases (HDACs). Optimization of 4-PBA is crucial for its effective medicinal application due to the high doses currently required for therapeutic efficacy (Mimori et al., 2017).

5. Role in Diabetes and its Complications

4-Phenylbutyric acid contributes to the improvement of islet cell apoptosis, insulin resistance, and insulin secretion caused by endoplasmic reticulum stress (ERS) in diabetes and its complications. It functions through the CCAAT/enhancer binding protein homologous protein signal pathway, indicating its potential role in the prevention and control of diabetes (Hu et al., 2019).

Biochemical Analysis

Biochemical Properties

4-Phenylbutyrophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with histone deacetylases (HDACs), where this compound acts as an inhibitor . This inhibition leads to changes in gene expression by altering the acetylation status of histones. Additionally, this compound has been shown to interact with molecular chaperones, aiding in the proper folding of proteins and preventing protein aggregation .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in neuroprotection. For instance, this compound mitigates motor impairment and dopaminergic neuronal death in Parkinson’s disease models by targeting mitochondrial function and astrocyte activation . It also affects gene expression by inhibiting HDACs, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. As an HDAC inhibitor, it binds to the active site of HDACs, preventing the deacetylation of histones and thereby promoting a more relaxed chromatin structure that facilitates gene transcription . Additionally, this compound acts as a chemical chaperone, assisting in protein folding and reducing endoplasmic reticulum stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound has shown sustained neuroprotective effects in models of neurodegenerative diseases

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits neuroprotective properties without significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential impacts on liver function and overall metabolism . Threshold effects have been observed, indicating that careful dosage optimization is crucial for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Lipophilicity studies have shown that this compound has good transport properties within the human lipid system, allowing it to reach its target sites effectively .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it exerts its effects on protein folding and mitochondrial function . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its therapeutic potential.

properties

IUPAC Name

1,4-diphenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H16O/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUMEGLMTNAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202401
Record name 4-Phenylbutyrophenone
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Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

5407-91-0
Record name 1,4-Diphenyl-1-butanone
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Record name 4-Phenylbutyrophenone
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Record name 5407-91-0
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Record name 4-Phenylbutyrophenone
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Synthesis routes and methods

Procedure details

A 100 ml flask having a septum cap and magnetic stirrer was initially charged with palladium acetate (67.3 mg, 0.30 mmol), diphenylferrocenylphosphine (194 mg, 0.35 mmol), 3-phenylpropionic acid (1.50 g, 10 mmol) and benzeneboronic acid (1.46 g, 12 mmol). THF (40 ml), water (45 mg, 2.5 mmol) and pivalic anhydride (2.79 g, 15 mmol) were added in succession with the aid of syringes. The reaction vessel was then purged with inert gas and the reaction mixture was heated to 60° C. for a few hours. The progress of the reaction was followed with the aid of gas chromatography. As soon as complete conversion had been attained, the catalyst was removed by filtration through silica gel, the solvent was distilled off and the residue was recrystallized from hexane. The pivalic acid remained in the mother liquor and could be recovered. In this way, 1.73 g (83%) of 3-phenylpropyl phenyl ketone were obtained as colorless crystals. 1H NMR (200 MHz, CDCl3, 25° C., TMS): δ=7.95 (m, 2H), 7.61-7.19 (m, 8H), 3.32 (t, 3J(H,H)=6 Hz, 2H), 3.13 (t, 3J (H,H)=6 Hz, 2H) ppm; 13C NMR (50 MHz, CDCl3, 25° C., TMS): δ=198.8, 141.0, 136.5, 132.7, 128.3, 128.2, 128.1, 127.7, 125.8, 40.1, 29.8 ppm; MS (70 eV): m/z (%): 210(53) [M+], 105(100), 77(46), 51(17), HRMS: calc. for C15H14O [M+]: 210.104465; found: 210.10447; anal. calc. for C15H14O (210.3): C 85.68%; H 6.71%; N 0.00%; found: C 85.37; H 6.67; N 0.00%.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
67.3 mg
Type
catalyst
Reaction Step One
Quantity
194 mg
Type
catalyst
Reaction Step One
Name
Quantity
45 mg
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What computational chemistry methods were employed to study 4-Phenylbutyrophenone in this research?

A1: The researchers utilized a combination of spectroscopic and quantum computational techniques to investigate the properties of this compound []. While the abstract doesn't delve into the specific computational methods used, it highlights that these methods were crucial in understanding the molecule's behavior. It's highly likely that the study involved techniques like Density Functional Theory (DFT) calculations to optimize the molecule's geometry and determine its electronic structure. Molecular docking simulations were likely performed to predict the binding mode and affinity of this compound with its biological target.

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